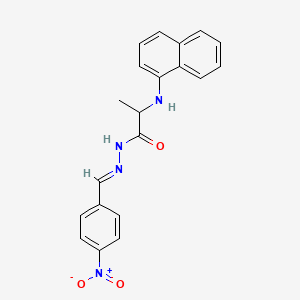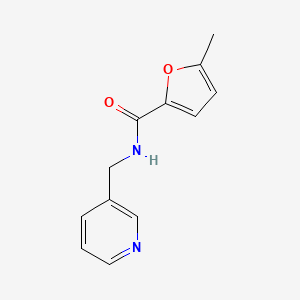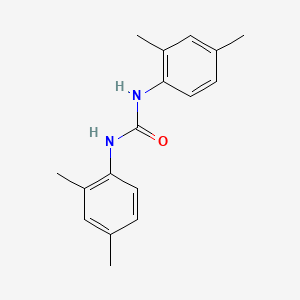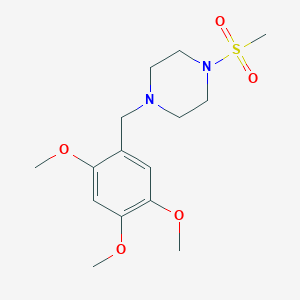![molecular formula C17H18N2OS B5850707 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide CAS No. 6591-96-4](/img/structure/B5850707.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as DAPH, is a chemical compound that has been extensively studied for its diverse applications in scientific research. DAPH belongs to the class of thiol-containing compounds, which have been found to exhibit various biological activities.
科学研究应用
DAPH has been extensively studied for its diverse applications in scientific research. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. DAPH has also been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. Additionally, DAPH has been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of DAPH is not fully understood, but it is believed to involve the modulation of various signaling pathways. DAPH has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. DAPH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DAPH has been found to modulate the expression of various genes involved in cellular proliferation and differentiation.
Biochemical and Physiological Effects:
DAPH has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. DAPH has also been found to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, DAPH has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
DAPH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DAPH has also been found to exhibit potent biological activities at low concentrations, making it a cost-effective research tool. However, DAPH has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Additionally, DAPH has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well characterized.
未来方向
There are several future directions for research on DAPH. One area of research is the development of new DAPH derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of DAPH in various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms of action of DAPH and its interactions with other signaling pathways.
合成方法
The synthesis of DAPH involves the reaction of 2,5-dimethylaniline with carbon disulfide and chloroacetyl chloride in the presence of a base. The resulting intermediate is then treated with phenylhydrazine to yield DAPH. The purity of DAPH can be increased by recrystallization from a suitable solvent.
属性
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-8-9-13(2)15(10-12)18-17(21)19-16(20)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLLLSCLEKFWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984389 |
Source


|
| Record name | N-{[(2,5-Dimethylphenyl)imino](sulfanyl)methyl}-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6591-96-4 |
Source


|
| Record name | N-{[(2,5-Dimethylphenyl)imino](sulfanyl)methyl}-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)


![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)

![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
